molecular formula C14H13N3O4S B14018491 4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide

4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B14018491
M. Wt: 319.34 g/mol
InChI Key: OOOLPNHDHGDYPS-UHFFFAOYSA-N
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Description

4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C13H12N2O4S It is known for its unique structure, which includes a sulfonamide group, a nitrophenyl group, and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imine linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group may play a role in electron transfer processes, while the sulfonamide group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Similar structure but contains an iodo group instead of a nitro group.

    N-(p-Toluenesulfonyl)imino]phenyliodinane: Contains a toluenesulfonyl group and an imino linkage.

Uniqueness

4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide is unique due to its combination of a nitrophenyl group and a sulfonamide group, which imparts distinct chemical reactivity and potential biological activity. The presence of the nitro group allows for specific redox reactions, while the sulfonamide group provides versatility in substitution reactions .

Properties

IUPAC Name

4-methyl-N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOLPNHDHGDYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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